
物质 P 八肽
描述
Substance P (SP) is a neuropeptide that is released from sensory nerve endings and is widely present in nerve fibers . It acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing . It has attracted widespread attention as a signaling substance that can be recognized by both the immune system and the nervous system .
Synthesis Analysis
Substance P (SP) is a neuropeptide that is released from sensory nerve endings and is widely present in nerve fibers . It acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing . Previous studies have shown that bone and chondrocytes can synthesize and secrete sensory neuropeptides and express their receptors, and can promote proliferation, differentiation, apoptosis, matrix synthesis, and the degradation of target cells through autocrine/paracrine modes .Molecular Structure Analysis
Substance P (SP) is one of the most studied peptide hormones and knowing the relationship between its structure and function may have important therapeutic applications in the treatment of a variety of stress-related illnesses . Substance P octapeptide contains total 137 bond(s); 70 non-H bond(s), 22 multiple bond(s), 30 rotatable bond(s), 10 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 3 primary amide(s) (aliphatic), 7 secondary amide(s) (aliphatic), 1 secondary amine(s) (aliphatic), 1 sulfide(s) and 1 Pyrrolidine(s) .Chemical Reactions Analysis
Substance P (SP) is a neuropeptide that is released from sensory nerve endings and is widely present in nerve fibers . It acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing .Physical And Chemical Properties Analysis
Substance P (SP), a positively charged 11-amino acids neurotransmitter peptide, is a part of tachykinins, one of the largest family of neuropeptides . SP has a pH-dependent structure. Under acidic–neutral conditions, SP possesses a prevalent β-sheet structure although also other secondary structure elements are present .科学研究应用
Regulation of Bone and Cartilage Metabolic Activity
Substance P (SP) is a neuropeptide that is released from sensory nerve endings and is widely present in nerve fibers. It acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing . SP has attracted widespread attention as a signaling substance that can be recognized by both the immune system and the nervous system .
Role in the Immune Response
Substance P mediates interactions between neurons and immune cells, with nerve-derived substance P modulating immune cell proliferation rates and cytokine production . Intriguingly, some immune cells have also been found to secrete substance P, which hints at an integral role of substance P in the immune response .
Effects on the Release of Somatostatin, Insulin, and Glucagon
Substance P at concentrations ranging from 0.2–5.0 nM stimulated the secretion of somatostatin, insulin, and glucagon in a dose-dependent manner . However, the responses evoked by substance P were modified by the prevailing glucose level; higher somatostatin and insulin and lower glucagon responses were obtained at the high glucose concentration of 8.3 mM rather than at the low glucose concentration of 2.8 mM .
作用机制
Target of Action
Substance P is primarily secreted by neurons and is involved in many biological processes, including nociception and inflammation . It mediates interactions between neurons and immune cells, modulating immune cell proliferation rates and cytokine production . It is also found to be secreted by some immune cells, hinting at an integral role of Substance P in the immune response .
Mode of Action
Substance P acts as a neurotransmitter and a neuromodulator . It brings about its actions mainly by activating three primary types of receptors, NIK-I, NK-2, and NK-3 . These receptors have been molecularly characterized by cDNA cloning and functional expression, and all are members of the superfamily of receptors coupled to G-regulatory proteins .
Biochemical Pathways
Substance P is involved in a wide variety of physiological and pathophysiological functions, activating a multitude of signaling pathways . It plays important functional roles in immunity, including mobilization, proliferation, and modulation of the activity of immune cells .
Pharmacokinetics
It is known that neuropeptides like substance p are typically absorbed poorly from the gut and are often administered parenterally .
Result of Action
Substance P has excitatory effects on central and peripheral neurons, and it also elicits a variety of biological responses in non-neuronal tissue . These biological responses include stimulation of smooth muscle contraction, exocrine and endocrine gland secretion, and plasma extravasation, as well as being involved in the regulation of immune and inflammatory responses .
Action Environment
The action of Substance P can be influenced by various environmental factors. For instance, the responses evoked by Substance P can be modified by the prevailing glucose level . Higher somatostatin and insulin and lower glucagon responses were obtained at the high glucose concentration of 8.3 mM rather than at the low glucose concentration of 2.8 mM .
未来方向
Substance P (SP) has been a great interest for scientists due to its unique properties and involvement in various physiological and pathological phenomenon . Its role in brain and gut were initially discussed and later on it was widely studied and observed in cardiovascular system, asthma, traumatic brain injury, immune response, vasodilation, behavior, inflammation, arthritis, cancer, airway hyper responsiveness and respiratory disorders . Involvement of SP in sudden perinatal death and COVID-19 has also been discussed which shed light on its vital role in respiratory rhythm regulation and initiation of cytokine storming in COVID-19 . This article will provide a comprehensive overview of the researches done to understand the basic functions and involvement of SP in different processes of cell and its association with various diseases .
属性
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H67N11O10S/c1-27(2)23-34(45(66)53-30(40(49)61)20-22-68-3)52-39(60)26-51-41(62)35(24-28-11-6-4-7-12-28)56-46(67)36(25-29-13-8-5-9-14-29)57-44(65)33(17-19-38(48)59)55-43(64)32(16-18-37(47)58)54-42(63)31-15-10-21-50-31/h4-9,11-14,27,30-36,50H,10,15-26H2,1-3H3,(H2,47,58)(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,66)(H,54,63)(H,55,64)(H,56,67)(H,57,65)/t30-,31?,32-,33-,34?,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTHVTVZLLFSPI-YJPQGOKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67N11O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Substance P octapeptide | |
CAS RN |
53749-60-3 | |
| Record name | Substance P (4-11) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053749603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Substance P octapeptide interact with calmodulin compared to Substance P?
A1: While the full Substance P molecule exhibits minimal binding to calmodulin , research on the binding affinity of Substance P octapeptide to calmodulin is limited within the provided papers. Further research is needed to determine if the octapeptide fragment shares this characteristic with the full Substance P molecule.
Q2: What structural modifications have been explored for Substance P octapeptide and how do they affect its activity?
A2: Researchers have substituted phenylalanine residues within Substance P octapeptide with the bulky, hydrophobic amino acid carboranylalanine (Car) . Replacing phenylalanine in positions 7 and 8 significantly diminished the peptide's biological activity , highlighting the importance of these residues for receptor binding and downstream effects.
Q3: What is the significance of using carboranylalanine in Substance P octapeptide analogs?
A3: Carboranylalanine, a boron-containing amino acid, serves as a phenylalanine substitute in peptide analogs. Its incorporation increases both the size and hydrophobicity of the modified residues , potentially impacting peptide conformation, receptor binding, and biological activity. This approach helps researchers understand the structure-activity relationship of peptides like Substance P octapeptide.
Q4: Are there computational chemistry approaches that can be used to study Substance P octapeptide?
A4: While the provided research articles do not explicitly discuss computational studies on Substance P octapeptide, such techniques are valuable for understanding peptide structure and function. Molecular modeling and QSAR studies could offer insights into its interactions with receptors and the impact of structural modifications on its activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



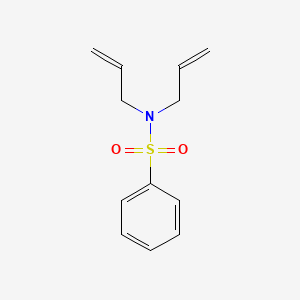

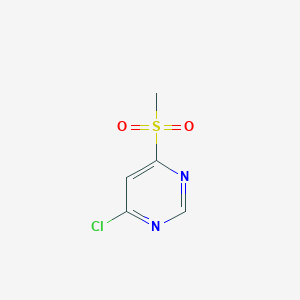
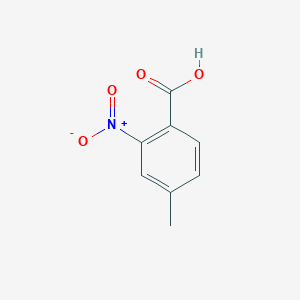
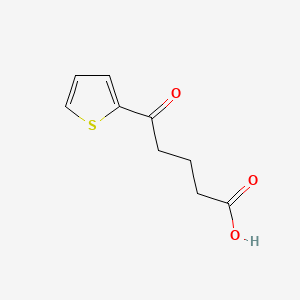

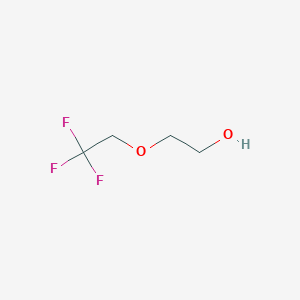
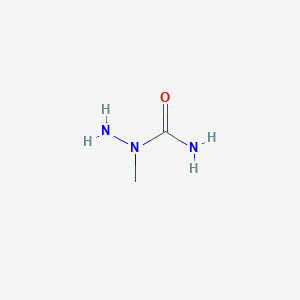


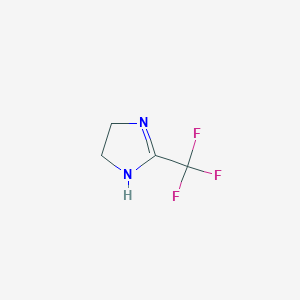
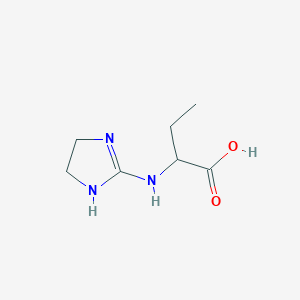
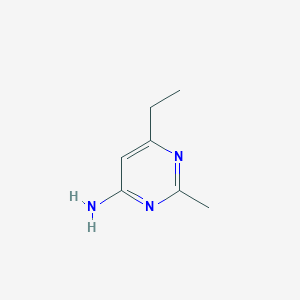
![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)